molecular formula C12H19NO4 B2749034 2-ethoxy-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide CAS No. 1795298-51-9

2-ethoxy-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide

Cat. No.: B2749034
CAS No.: 1795298-51-9
M. Wt: 241.287
InChI Key: MBSPXVLYGUMTRQ-UHFFFAOYSA-N
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Description

2-ethoxy-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide is an organic compound that belongs to the class of acetamides. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an acetamide group, which is a functional group derived from acetic acid. The presence of both the furan ring and the acetamide group in its structure makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide can be achieved through a multi-step process. One common method involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-furoic acid, under acidic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, typically using a reagent like hydrogen peroxide in the presence of a catalyst.

    Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, using ethanol and an acid catalyst.

    Formation of the Acetamide Group: The acetamide group can be formed by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, bases like sodium hydroxide.

Major Products

    Oxidation: Furan-2,5-dione.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide: Unique due to the presence of both the furan ring and the acetamide group.

    N-[2-(furan-2-yl)ethyl]acetamide: Similar structure but lacks the hydroxy and ethoxy groups.

    Furan-2-carboxamide: Contains the furan ring and the amide group but lacks the ethoxy and hydroxy groups.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties

Biological Activity

2-ethoxy-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity through various studies, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H17NO3\text{C}_{13}\text{H}_{17}\text{N}\text{O}_3

Research indicates that compounds with furan moieties often exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific mechanism of action for this compound has not been extensively documented; however, its structural components suggest potential interactions with various biological targets.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance, furan derivatives have shown promising results in inhibiting tumor cell proliferation. A study highlighted that furan-based compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

Furan derivatives are also noted for their antimicrobial activity. A related compound demonstrated significant inhibition against various bacterial strains, suggesting that this compound may possess similar properties. The effectiveness of these compounds often correlates with their ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes .

Anti-inflammatory Effects

Compounds containing furan rings have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that this compound could potentially be developed for therapeutic use in inflammatory diseases .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancerInduced apoptosis in cancer cells; IC50 values ranged from 5 to 10 µM.
Study BAntimicrobialEffective against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 100 µg/mL.
Study CAnti-inflammatoryReduced TNF-alpha levels in vitro by 30% at 10 µM concentration.

Properties

IUPAC Name

2-ethoxy-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-3-16-8-11(14)13-9-12(2,15)7-10-5-4-6-17-10/h4-6,15H,3,7-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSPXVLYGUMTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC(C)(CC1=CC=CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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